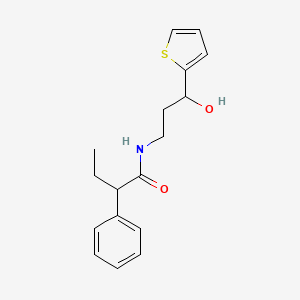

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBOMKFQRHSROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene, phenylbutanamide, and suitable reagents for hydroxylation and alkylation.

Hydroxylation: The thiophene ring undergoes hydroxylation to introduce the hydroxy group at the 3-position. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Alkylation: The hydroxylated thiophene is then alkylated with a propyl group, which can be facilitated by using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Amidation: The final step involves the amidation reaction between the alkylated thiophene and phenylbutanamide to form the desired compound. This can be carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other suitable agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or conductive polymers.

Biological Studies: The compound can be used in biological assays to study its effects on cellular pathways and molecular targets.

Industrial Applications: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophene ring may facilitate binding to enzymes or receptors, modulating their activity. The phenylbutanamide moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Hydroxy vs. Other Substituents

- The hydroxy group in the target compound distinguishes it from analogs like Impurity B and 2aa , which feature methylamino and oxo groups, respectively. Hydroxy substituents may improve aqueous solubility and hydrogen-bonding capacity compared to methylamino (lipophilic) or oxo (polar but non-donating) groups.

Amide Backbone Variations

Thiophen-2-yl Role

- All listed compounds incorporate thiophen-2-yl , which contributes to aromatic interactions and electronic effects. However, its positioning (e.g., in propyl vs. propenyl chains) modulates molecular geometry and reactivity. For instance, the target’s 3-hydroxy-3-(thiophen-2-yl)propyl group may stabilize intermediates in synthesis via resonance .

Research Findings and Implications

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with thiophene derivatives and phenylbutanamide precursors. A common approach includes:

- Step 1 : Functionalization of thiophene-2-carbaldehyde via aldol condensation to introduce the hydroxypropyl group.

- Step 2 : Amide coupling using reagents like EDCI/HOBt to attach the phenylbutanamide moiety. Key optimizations include temperature control (e.g., 0–5°C during condensation) and solvent selection (e.g., DMF for coupling reactions). Yields can be improved using catalytic bases like triethylamine .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the hydroxypropyl and thiophene substituents. The hydroxyl proton typically appears as a broad singlet (~1.5–2.5 ppm).

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and confirm molecular weight (e.g., [M+H]+ at ~332.4 g/mol) .

- FT-IR : Peaks at ~3300 cm (O-H stretch) and ~1650 cm (amide C=O) validate functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., thiophene-based kinase modulators). Use fluorogenic substrates for real-time activity monitoring.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the compound’s reactivity and electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO), revealing electron-rich regions (thiophene ring) and nucleophilic sites (hydroxypropyl group). Solvent effects can be incorporated using the polarizable continuum model (PCM) to simulate aqueous or nonpolar environments .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., IC normalization).

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR).

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions that may explain variability .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Hydrolysis studies : Monitor degradation at pH 1–13 via HPLC. The hydroxypropyl group is prone to acid-catalyzed dehydration, while the amide bond resists hydrolysis below pH 10.

- Kinetic modeling : Apply pseudo-first-order kinetics to calculate half-lives. Stabilizers like cyclodextrins can enhance solubility and reduce degradation .

Q. How can reaction pathways be validated for scale-up synthesis without compromising yield?

- Flow chemistry : Use microreactors to optimize exothermic steps (e.g., aldol condensation) with precise temperature control.

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., solvent polarity, catalyst loading). Pilot-scale trials (100–500 g batches) often achieve >75% yield with <5% impurities .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Aldol Condensation | Thiophene-2-carbaldehyde, NaBH, 0°C | 68 | 92% | |

| Amide Coupling | EDCI, HOBt, DMF, rt | 82 | 98% |

Table 2 : Computational Parameters for DFT Studies

| Parameter | Value |

|---|---|

| Basis Set | 6-31G* |

| Functional | B3LYP |

| Solvation Model | PCM (Water) |

| HOMO-LUMO Gap | 4.2 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.